morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a chemical compound that features a morpholine ring attached to a tetrazole moiety with a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone typically involves the coupling of a morpholine derivative with a tetrazole precursor. One common method involves the reaction of 2-(p-tolyl)-2H-tetrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated tetrazole rings.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The tetrazole ring plays a crucial role in binding to the active site of the enzyme, while the morpholine moiety enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a morpholine ring, used as a solvent and chemical intermediate.
Tetrazole Derivatives: Compounds with a tetrazole ring, used in pharmaceuticals and materials science.
Uniqueness
Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of the morpholine and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(4-methylphenyl)tetrazol-5-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-10-2-4-11(5-3-10)18-15-12(14-16-18)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNQAJGQFBZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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